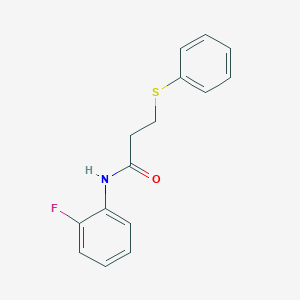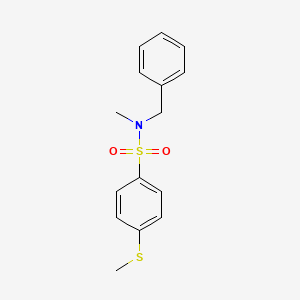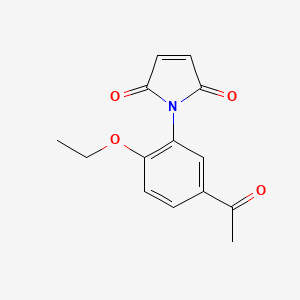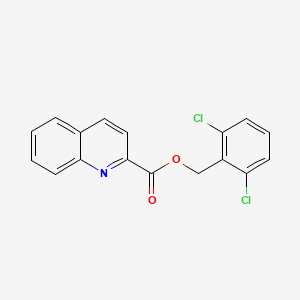![molecular formula C17H16F3NO B5762174 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone, also known as 4-MMC or mephedrone, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to have similar effects to traditional antidepressants, but with a faster onset of action. Additionally, it has been shown to have potential as a treatment for substance abuse disorders, particularly in the case of methamphetamine addiction.
Mécanisme D'action
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, meaning it increases the levels of these neurotransmitters in the brain. This leads to feelings of euphoria and increased energy, which are the primary reasons for its recreational use. However, it also has potential therapeutic effects due to its ability to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
The use of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been associated with a number of physiological and biochemical effects. These include increased heart rate and blood pressure, hyperthermia, and dehydration. It has also been shown to have neurotoxic effects, particularly in the case of chronic use.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has a number of advantages for use in lab experiments, particularly in the study of neurotransmitter systems and their regulation. However, its recreational use and potential for abuse make it difficult to obtain and regulate, which can limit its use in research.
Orientations Futures
There are a number of potential future directions for research on 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. These include further studies on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Additionally, research on its neurotoxic effects and potential for abuse could lead to the development of safer alternatives for recreational use. Finally, studies on its mechanism of action could lead to the development of new drugs that target neurotransmitter systems in a more specific and effective way.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone involves the reaction of 4-methylpropiophenone with 3-(trifluoromethyl)phenyl magnesium bromide, followed by the addition of ammonium chloride. The resulting product is then purified through recrystallization. This method was first reported in 1929 by Saem de Burnaga Sanchez and has since been modified and improved upon.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-12-5-7-13(8-6-12)16(22)9-10-21-15-4-2-3-14(11-15)17(18,19)20/h2-8,11,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDFWEYRUNAGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)
![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)

![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)




